REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:27][CH2:28][CH3:29])[CH2:3][CH:4]1[CH2:9][CH2:8][CH:7]([C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:21]=[CH:20][C:19]([O:22][C:23]([F:26])([F:25])[F:24])=[CH:18][CH:17]=3)=[CH:12][CH:11]=2)[CH2:6][CH2:5]1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.C(Cl)Cl>C1(C)C=CC=CC=1>[O:1]=[C:2]([CH2:27][CH2:28][CH3:29])[CH2:3][CH:4]1[CH2:5][CH2:6][CH:7]([C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:17]=[CH:18][C:19]([O:22][C:23]([F:24])([F:25])[F:26])=[CH:20][CH:21]=3)=[CH:12][CH:11]=2)[CH2:8][CH2:9]1 |f:1.2|
|
Name
|
4'-(4-(2-Hydroxypentyl)cyclohexyl)-4-trifluoromethoxybiphenyl
|
Quantity
|
12.3 mmol
|
Type
|
reactant
|
Smiles
|
OC(CC1CCC(CC1)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(F)(F)F)CCC
|
Name
|
|
Quantity
|
13.5 mmol
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 7 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a black suspension
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
FILTRATION
|
Details
|
The precipitated insolubles were filtered off through Celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off from the resultant black solution under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark brown crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (eluting solution: toluene)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC1CCC(CC1)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(F)(F)F)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.4 mmol | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |